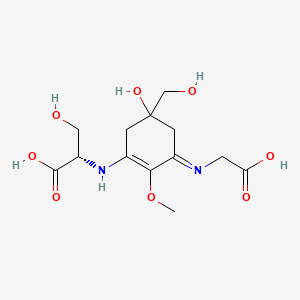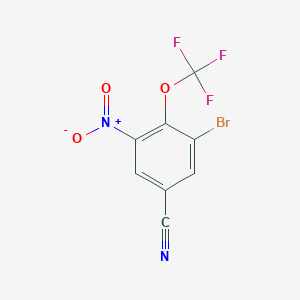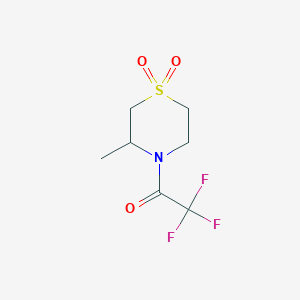
2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one is a fluorinated organic compound known for its unique chemical properties. It is often used in various chemical reactions and has applications in multiple scientific fields due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Direct Synthesis: One common method involves the reaction of trifluoroacetic acid with bromobenzene using a Grignard reagent.
Friedel-Crafts Acylation: Another method involves the reaction of trifluoroacetic anhydride with benzene in the presence of a Lewis acid like aluminum chloride (AlCl3).
Gas Phase Reaction: A more industrial approach involves the reaction of trifluoromethane gas with benzoyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions
Reduction: It can be reduced using reagents like lithium aluminum hydride (LiAlH4) to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Strong bases like sodium hydroxide (NaOH) or nucleophiles like cyanide (CN^-).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one is used in various scientific research applications:
Wirkmechanismus
The compound exerts its effects primarily through its ability to participate in various chemical reactions. Its trifluoromethyl group enhances its reactivity and stability, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved often include enzyme active sites where the compound can act as an inhibitor or substrate .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Trifluoroacetophenone: Similar in structure but lacks the thiomorpholine ring.
1,1,1-Trifluoro-2-iodoethane: Another fluorinated compound but with different reactivity due to the presence of iodine.
2,2,2-Trifluoro-1-(3-nitrophenyl)ethanone: Similar in having a trifluoromethyl group but with a nitro group instead of a thiomorpholine ring.
Uniqueness
2,2,2-Trifluoro-1-(3-methyl-1,1-dioxidothiomorpholino)ethan-1-one is unique due to the presence of both the trifluoromethyl group and the thiomorpholine ring, which confer distinct chemical properties and reactivity patterns compared to other similar compounds.
Eigenschaften
Molekularformel |
C7H10F3NO3S |
|---|---|
Molekulargewicht |
245.22 g/mol |
IUPAC-Name |
2,2,2-trifluoro-1-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)ethanone |
InChI |
InChI=1S/C7H10F3NO3S/c1-5-4-15(13,14)3-2-11(5)6(12)7(8,9)10/h5H,2-4H2,1H3 |
InChI-Schlüssel |
GVFYUALPEWESAX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CS(=O)(=O)CCN1C(=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





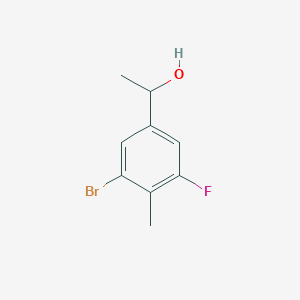
![5-Bromo-1-methyl-1H-Imidazo[4,5-b]pyridine](/img/structure/B12846215.png)
![(Z)-4-(2,5-Dimethyl-3-(3-(methylsulfonyl)phenyl)-1H-pyrrolo[3,2-b]pyridin-1-yl)-3-fluorobut-2-en-1-amine dihydrochloride](/img/structure/B12846228.png)
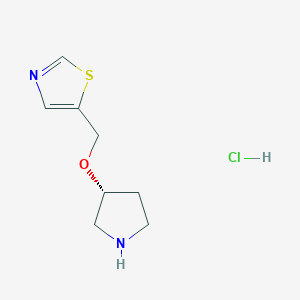
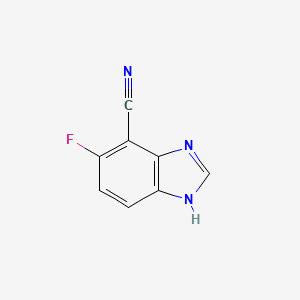
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-4-ol](/img/structure/B12846256.png)

